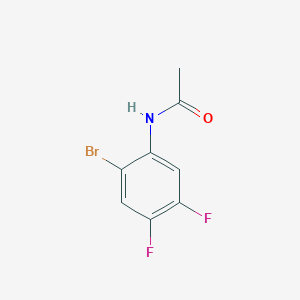

N-(2-Bromo-4,5-difluorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-4,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLGCOUVLFISTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20525902 | |

| Record name | N-(2-Bromo-4,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64695-81-4 | |

| Record name | N-(2-Bromo-4,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N-(2-Bromo-4,5-difluorophenyl)acetamide (CAS 64695-81-4): Properties, Synthesis, and Applications

This technical guide provides an in-depth analysis of N-(2-Bromo-4,5-difluorophenyl)acetamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, provide a detailed and reasoned synthesis protocol, and discuss its applications and reactivity, grounding all claims in authoritative sources.

Introduction

This compound, identified by CAS number 64695-81-4, is a substituted acetanilide that serves as a valuable building block in organic synthesis. Its molecular architecture, featuring a bromine atom and two fluorine atoms on the phenyl ring, offers multiple points for chemical modification, making it a versatile precursor for more complex molecules. This compound is particularly noted for its role as a pharmaceutical intermediate, especially in the development of novel antibacterial agents.[1] The strategic placement of the bromo, fluoro, and acetamido groups allows for controlled, sequential reactions, a critical feature for the efficient construction of drug candidates.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 64695-81-4 | [1][2] |

| Molecular Formula | C₈H₆BrF₂NO | [1][2][3] |

| Molecular Weight | 250.04 g/mol | [1][3][4] |

| Density | 1.7 g/cm³ | [1] |

| Boiling Point | 323.33 °C | [1] |

| Flash Point | 149.34 °C | [1] |

| Synonyms | 2'-Bromo-4',5'-difluoroacetanilide | [1] |

| Purity (Typical) | >99% | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the N-acetylation of its corresponding aniline precursor, 2-bromo-4,5-difluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle and Scheme

The lone pair of electrons on the nitrogen atom of 2-bromo-4,5-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. A base is typically added to neutralize the acidic byproduct (acetic acid or HCl), which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[5]

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating by incorporating in-process checks and explaining the rationale behind each step.

Materials:

-

2-Bromo-4,5-difluoroaniline (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Pyridine or Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2-bromo-4,5-difluoroaniline (1.0 eq).

-

Expertise & Experience: Flame-drying the glassware and maintaining a nitrogen atmosphere is critical. Acetic anhydride is highly susceptible to hydrolysis, and any moisture will consume the reagent and reduce the yield.[5]

-

-

Dissolution: Dissolve the aniline in anhydrous DCM. The volume should be sufficient to ensure complete dissolution and effective stirring.

-

Base Addition: Add the base (e.g., pyridine, 1.2 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

-

Causality: The base is essential to scavenge the acetic acid byproduct. Cooling the reaction prevents potential side reactions and ensures controlled reactivity.

-

-

Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise from the dropping funnel over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Trustworthiness: A slow, controlled addition prevents a rapid exotherm and minimizes the formation of di-acylated or other impurities.[5]

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete when the starting aniline spot is no longer visible.

-

Work-up & Quenching: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Wash the organic layer sequentially with 1M HCl to remove the base (e.g., pyridine).

-

Wash with saturated NaHCO₃ solution to remove any unreacted acetic anhydride and acetic acid.

-

Finally, wash with brine to remove residual water.

-

Expertise & Experience: Each wash step is crucial for purification. The acidic wash removes the organic base, the basic wash removes acidic impurities, and the brine wash aids in the phase separation.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product with high purity.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from reaction setup to the final purified product.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. While specific spectra for this exact CAS number are not publicly available, the expected spectroscopic data can be reliably predicted based on its structure.

| Technique | Expected Observations |

| ¹H NMR | A singlet around δ 2.2 ppm (3H, -COCH₃); a broad singlet for the amide proton (-NH) typically above δ 7.5 ppm; two signals in the aromatic region (δ 7-9 ppm), each integrating to 1H, exhibiting splitting due to H-F and H-H coupling. |

| ¹³C NMR | A signal for the methyl carbon (~25 ppm); a signal for the carbonyl carbon (~168 ppm); aromatic carbon signals between 110-150 ppm, with characteristic large C-F coupling constants for carbons bonded to fluorine. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ and [M+2]⁺ will appear in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. |

| IR Spectroscopy | A characteristic N-H stretching band around 3300 cm⁻¹; a strong C=O (amide I) stretching band around 1670 cm⁻¹. |

Reactivity and Applications in Drug Discovery

This compound is not an end-product but a strategic intermediate. Its utility stems from the distinct reactivity of its functional groups.

-

Bromo Group: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of carbon and heteroatom substituents, enabling the rapid generation of diverse molecular libraries.

-

Fluoro Groups: The electron-withdrawing fluorine atoms influence the reactivity of the aromatic ring and can be critical for modulating the pharmacokinetic properties (e.g., metabolic stability, lipophilicity, binding affinity) of a final drug molecule.

-

Acetamido Group: This group acts as a protected amine. It can be hydrolyzed under acidic or basic conditions to reveal the free amine, which can then be used for further functionalization.

The compound's classification as an intermediate for antibacterials suggests its use in synthesizing complex heterocyclic systems or other scaffolds known to possess antimicrobial activity.[1] Its structural motifs are found in various bioactive compounds, highlighting its importance as a versatile starting material.

Caption: The role of the title compound as a central building block for diverse scaffolds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from closely related bromo-fluoro-acetanilides suggests a hazardous profile. Compounds like N-(2-bromo-4-fluorophenyl)acetamide are classified as toxic if swallowed, inhaled, or in contact with skin, and cause serious eye and skin irritation.[6]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles with side shields.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its well-defined structure provides multiple handles for selective chemical transformations, making it a powerful tool for medicinal chemists and drug development professionals. The robust and well-understood synthesis protocol, combined with its strategic importance in constructing complex bioactive molecules, ensures its continued relevance in the pursuit of novel therapeutics.

References

-

PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65, o1955. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-bromo-3,5-difluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2020). A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. CN110627655A.

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

- Google Patents. (2015). Preparation method of 2-bromo-4-fluoroacetanilide. CN104447382A.

-

YouTube. (2020). Acetylation of aniline. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Bromo-4,6-difluoroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(2,5-difluorophenyl) acetamide assignment of signals (13 CNMR, 100.5 MHz, CDCl3). Retrieved from [Link]

-

The Automated Topology Builder (ATB). (n.d.). N-(4-Acetylphenyl)acetamide. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. RR [rrscientific.com]

- 4. N-(4-bromo-3,5-difluorophenyl)acetamide | C8H6BrF2NO | CID 2773280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(2-bromo-4-fluorophenyl)acetamide | C8H7BrFNO | CID 688184 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Bromo-4,5-difluorophenyl)acetamide

Introduction

N-(2-Bromo-4,5-difluorophenyl)acetamide, a halogenated aromatic amide, is a compound of significant interest in contemporary chemical research, particularly within the realms of pharmaceutical and materials science. Its structural motifs, including a difluorinated phenyl ring, a bromine atom, and an acetamide group, suggest its potential as a versatile synthetic intermediate. The precise arrangement of these functional groups can impart unique electronic and steric properties, influencing molecular interactions and, consequently, the macroscopic properties of materials and the bioactivity of drug candidates.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective application in synthesis, formulation, and quality control. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies required for its characterization and the scientific principles that underpin these techniques.

Core Physicochemical Characteristics

A foundational understanding of a compound's physicochemical properties is paramount for its successful application. These parameters govern its behavior in different environments, influencing its solubility, stability, and reactivity. The following table summarizes the key known and predicted properties of this compound. It is critical to note that while computational models provide valuable estimations, experimental verification is essential for confirming these values.

| Property | Value | Source |

| CAS Number | 64695-81-4 | [1][2] |

| Molecular Formula | C₈H₆BrF₂NO | [1][2] |

| Molecular Weight | 250.04 g/mol | [1] |

| Appearance | White solid (predicted) | [3] |

| Melting Point | Not available in the searched literature. Experimental determination is required. | |

| Boiling Point (Predicted) | 323.327 °C | [1] |

| Density (Predicted) | 1.7 g/cm³ | [1] |

| Solubility | Predicted to have low aqueous solubility and higher solubility in organic solvents such as ethanol, DMSO, and acetone based on its LogP value. | |

| LogP (Octanol-Water Partition Coefficient) (Predicted) | 2.4 - 2.75870 | , [1][4] |

Experimental Determination of Physicochemical Properties

To ensure the reliability and reproducibility of research and development activities, the experimental determination of a compound's physicochemical properties is indispensable. This section provides detailed, field-proven protocols for the characterization of this compound.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

Caption: A logical workflow for the physicochemical characterization of this compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[5]

Protocol:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

For an unknown compound, a preliminary rapid heating (~10-20°C/min) can be performed to determine an approximate melting range.

-

For a precise measurement, heat the sample at a slower rate (1-2°C/min) as the temperature approaches the approximate melting point.

-

-

Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is reported as T₁ - T₂.

Solubility Profiling

Rationale: Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. A systematic approach to solubility testing provides a qualitative and quantitative understanding of its behavior.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Qualitative Assessment:

-

To a series of small vials, add approximately 10 mg of this compound.

-

Add the selected solvent dropwise (e.g., 100 µL increments) to each vial, vortexing after each addition.

-

Observe and record the volume of solvent required to completely dissolve the compound at room temperature.

-

-

Quantitative Determination (e.g., in a key buffer system for pharmaceutical applications):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibrate the solution by stirring or shaking for a prolonged period (e.g., 24 hours) at a constant temperature.

-

Filter the solution to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Octanol-Water Partition Coefficient (LogP) Determination

Rationale: The LogP value is a measure of a compound's lipophilicity, which is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.[6] A positive LogP value indicates a preference for the lipid phase (more lipophilic), while a negative value indicates a preference for the aqueous phase (more hydrophilic).[7]

Protocol (Shake-Flask Method):

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning:

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using HPLC-UV.

-

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[7]

Spectroscopic Characterization

While specific experimental spectra for this compound were not found in the initial literature search, its structure allows for the prediction of key spectral features. The following section outlines the expected characteristics and provides general protocols for acquiring the necessary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR (Proton NMR):

-

Expected Signals:

-

A singlet for the methyl (CH₃) protons of the acetamide group, likely in the range of δ 2.0-2.5 ppm.

-

A singlet for the amide (NH) proton, which may be broad and its chemical shift will be concentration and solvent-dependent, typically in the range of δ 7.5-9.5 ppm.

-

Two aromatic protons, which will appear as complex multiplets due to coupling with each other and with the fluorine atoms. Their chemical shifts will be in the aromatic region (δ 7.0-8.5 ppm).

-

¹³C NMR (Carbon-13 NMR):

-

Expected Signals:

-

A signal for the methyl carbon (CH₃) around δ 20-30 ppm.

-

A signal for the carbonyl carbon (C=O) of the amide group around δ 165-175 ppm.

-

Six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The chemical shifts will be in the range of δ 110-150 ppm.

-

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of the molecule.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected Absorptions:

-

N-H Stretch: A moderate to strong absorption band around 3300-3100 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1680-1630 cm⁻¹.

-

N-H Bend (Amide II): A medium absorption band around 1640-1550 cm⁻¹.

-

C-N Stretch: A medium absorption band around 1400-1200 cm⁻¹.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretches: Strong absorption bands in the 1300-1000 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption band in the 700-500 cm⁻¹ region.

Protocol for IR Analysis (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer structural insights.

Expected Molecular Ion Peak:

-

The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected peaks would be at m/z 249 and 251.

Protocol for MS Analysis (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons to generate charged ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Safety and Handling

GHS Hazard Statements (Based on similar compounds):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate with significant potential in various scientific domains. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with robust protocols for their experimental determination. A thorough characterization, as outlined in this document, is fundamental for any researcher or developer intending to utilize this compound. The provided methodologies and the underlying scientific principles are designed to ensure data integrity and to facilitate the seamless integration of this compound into research and development workflows.

References

-

Lead Sciences. This compound. [Link]

-

Parkway Scientific. YB-102 (64695-81-4, MFCD08705814). [Link]

-

PubChem. N-(4-bromo-2-fluorophenyl)acetamide. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. NMR Spectroscopy. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 64695-81-4|this compound: In Stock [parkwayscientific.com]

- 4. air.unimi.it [air.unimi.it]

- 5. N-(4-bromo-2,6-difluorophenyl)acetamide | C8H6BrF2NO | CID 2804166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for N-(2-Bromo-4,5-difluorophenyl)acetamide

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(2-Bromo-4,5-difluorophenyl)acetamide

Compound Overview

This compound is a halogenated aromatic amide. Its structural characterization is paramount for ensuring its identity and purity before its use in further synthetic steps. The strategic placement of bromo and difluoro substituents on the phenyl ring, combined with the acetamide group, results in a unique spectroscopic fingerprint.

Molecular Structure:

Key Compound Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number | 64695-81-4 | [1] |

| Molecular Formula | C₈H₆BrF₂NO | [1] |

| Molecular Weight | 250.04 g/mol | [1] |

| Monoisotopic Mass | 248.96008 Da |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis should include ¹H, ¹³C, and ¹⁹F NMR to fully characterize the molecule.

Rationale for Multi-Nuclear Approach

A proton (¹H) NMR alone is insufficient for unambiguous characterization due to the complex spin-spin coupling between protons and fluorine atoms. Carbon (¹³C) NMR is essential for confirming the carbon skeleton and observing the direct influence of the electronegative substituents. Finally, fluorine (¹⁹F) NMR provides direct information about the chemical environment of the fluorine atoms and confirms their coupling with neighboring nuclei.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H-3 and H-6.

| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 8.2 - 8.4 | Doublet of Doublets (dd) | JH6-F5 ≈ 7-9 Hz (ortho), JH6-H3 ≈ 2-3 Hz (meta) | H-6 | This proton is ortho to a fluorine atom and deshielded by the adjacent bromine atom, shifting it significantly downfield. It will exhibit coupling to the F-5 nucleus and a smaller meta-coupling to H-3. |

| ~ 7.2 - 7.4 | Doublet of Doublets (dd) | JH3-F4 ≈ 9-11 Hz (ortho), JH3-H6 ≈ 2-3 Hz (meta) | H-3 | This proton is ortho to the second fluorine atom and will show a characteristic ortho H-F coupling. It is also meta-coupled to H-6. |

| ~ 7.5 - 8.0 | Broad Singlet (br s) | - | N-H | The amide proton signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |

| ~ 2.2 | Singlet (s) | - | -CH₃ | The acetyl methyl protons are isolated from other protons and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show 8 distinct signals, with the aromatic carbons bonded to fluorine appearing as doublets due to one-bond C-F coupling.

| Predicted Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~ 168 - 170 | Singlet | C=O | The carbonyl carbon of the amide group appears in the typical downfield region. |

| ~ 150 - 155 | Doublet, ¹JCF ≈ 240-250 Hz | C-4 or C-5 | The carbons directly attached to fluorine are significantly deshielded and show very large one-bond coupling constants. |

| ~ 145 - 150 | Doublet, ¹JCF ≈ 240-250 Hz | C-5 or C-4 | Assignment between C-4 and C-5 is non-trivial without advanced 2D NMR experiments. |

| ~ 125 - 130 | Doublet, ²JCF ≈ 15-25 Hz | C-6 | This carbon is two bonds away from F-5, resulting in a smaller coupling constant. |

| ~ 120 - 125 | Singlet | C-1 | The ipso-carbon attached to the acetamido group. |

| ~ 115 - 120 | Doublet, ²JCF ≈ 15-25 Hz | C-3 | This carbon is two bonds away from F-4, resulting in a smaller coupling constant. |

| ~ 105 - 110 | Singlet | C-2 | The ipso-carbon attached to the bromine atom, shifted upfield due to the heavy atom effect. |

| ~ 24 - 26 | Singlet | -CH₃ | The aliphatic methyl carbon appears in the expected upfield region. |

Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

The ¹⁹F NMR will be crucial for confirming the fluorine substitution pattern. Two distinct signals are expected.

| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -120 to -140 | Doublet of Doublets (dd) | JF-F ≈ 20 Hz, JF4-H3 ≈ 9-11 Hz | F-4 |

| -130 to -150 | Doublet of Doublets (dd) | JF-F ≈ 20 Hz, JF5-H6 ≈ 7-9 Hz | F-5 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

¹⁹F NMR Acquisition: Acquire data using a standard single-pulse experiment, typically with proton decoupling. No internal standard is usually required; the spectrometer's frequency is referenced externally.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired FIDs. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality of Vibrational Frequencies

The position of an IR absorption band is determined by the bond strength and the masses of the atoms involved. The acetamido group provides several characteristic bands (Amide I, Amide II, N-H stretch), while the substituted aromatic ring provides fingerprint absorptions.

Predicted IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3250 - 3350 | Medium, Sharp | N-H | Stretching |

| 3050 - 3150 | Weak | Aromatic C-H | Stretching |

| 2900 - 3000 | Weak | Methyl C-H | Stretching |

| 1670 - 1690 | Strong | C=O (Amide I) | Stretching |

| 1520 - 1560 | Strong | N-H bend, C-N stretch (Amide II) | Bending / Stretching |

| 1400 - 1450 | Medium | Aromatic C=C | Ring Stretching |

| 1200 - 1280 | Strong | C-F | Stretching |

| 1000 - 1100 | Strong | C-F | Stretching |

| 550 - 650 | Medium | C-Br | Stretching |

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the ATR crystal clean and uncovered, run a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction, providing the final transmittance or absorbance spectrum of the sample.

Caption: Standard workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Trustworthiness Through Isotopic Patterns

The presence of a bromine atom is a self-validating feature in mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with roughly equal intensity. This provides definitive evidence for the presence of bromine in the molecule and its fragments.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Ion | Rationale |

| 249 / 251 | [M]⁺˙ | Molecular Ion: The most crucial peak. The 1:1 doublet confirms the presence of one bromine atom. |

| 207 / 209 | [M - C₂H₂O]⁺˙ | Loss of ketene (CH₂=C=O) from the molecular ion. A common fragmentation for acetanilides. |

| 188 / 190 | [M - C₂H₃NO]⁺ | Loss of the entire acetamide side chain as a neutral fragment. |

| 170 | [C₆H₂BrF₂]⁺ | Fragment corresponding to the bromodifluorophenyl cation. |

| 43 | [C₂H₃O]⁺ | Acetyl cation ([CH₃CO]⁺). This is often a very intense base peak in the spectrum of acetanilides. |

Experimental Protocol for GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., HP-5ms) and a temperature program (e.g., ramp from 100°C to 250°C at 10°C/min) to ensure the compound elutes as a sharp peak.

-

MS Acquisition: The EI source should be operated at a standard 70 eV. Acquire mass spectra across a range of m/z 50-350 as the compound elutes from the GC column.

-

Data Analysis: Extract the mass spectrum from the apex of the GC peak corresponding to the compound. Analyze the molecular ion and the fragmentation pattern, paying close attention to the isotopic doublets for bromine-containing fragments.

Caption: Workflow for structural analysis by GC-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. The predicted data herein serves as a benchmark for researchers. Confirmation of the structure relies on observing the key features outlined: the characteristic H-F and F-F couplings in NMR, the Amide I and C-F bands in the IR spectrum, and the definitive M/M+2 isotopic pattern of the molecular ion in the mass spectrum. This guide provides the necessary framework for confident structural elucidation and quality control.

References

-

PubChem. N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

SpectraBase. Acetamide, N-(4-fluorophenyl)-2-bromo-. John Wiley & Sons, Inc. [Link]

Sources

A Methodological Guide to Determining the Solubility Profile of N-(2-Bromo-4,5-difluorophenyl)acetamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and process chemistry. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of N-(2-Bromo-4,5-difluorophenyl)acetamide in a range of organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles, predictive analysis based on its known properties, and a detailed, field-proven experimental protocol for generating a robust and reliable solubility profile. The methodologies presented are grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Solubility Profiling

This compound, a halogenated acetanilide derivative, serves as a potential intermediate in the synthesis of more complex pharmaceutical compounds.[1][2] Understanding its behavior in various solvents is paramount for optimizing reaction conditions, designing purification strategies (such as crystallization), and developing stable formulations. A comprehensive solubility profile is not merely a set of data points; it is a foundational dataset that informs crucial decisions throughout the drug development lifecycle, from early-stage discovery to commercial manufacturing.[3] This guide provides the scientific rationale and a practical, step-by-step approach to establishing such a profile.

Physicochemical Properties and Predicted Solubility Behavior of this compound

A molecule's structure and inherent properties are the primary determinants of its solubility. An analysis of these characteristics for this compound allows for a qualitative prediction of its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6BrF2NO | [2] |

| Molecular Weight | 250.04 g/mol | [1] |

| Boiling Point | 323.327 °C | [1] |

| Density | 1.7 g/cm³ | [1] |

| XLogP3 | 2.75870 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Analysis and Predictions:

-

Lipophilicity: The XLogP3 value of approximately 2.76 suggests that this compound is a moderately lipophilic ("fat-loving") compound. This indicates that it is likely to have better solubility in non-polar to moderately polar organic solvents compared to highly polar, aqueous media.

-

Polarity and Hydrogen Bonding: The presence of an amide group provides both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), while the fluorine atoms also act as weak hydrogen bond acceptors.[1] This allows for specific interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile).

-

Predicted Solubility Trend: Based on the "like dissolves like" principle, we can hypothesize the following solubility trend:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and potentially in some alcohols like ethanol and methanol, where both hydrogen bonding and dispersion forces can be leveraged.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in non-polar aliphatic solvents like hexane and heptane, where the polar amide and fluoro groups would be energetically disfavored.

-

The Thermodynamic Basis of Solubility

Solubility is a thermodynamic equilibrium phenomenon.[4] The dissolution of a solid solute in a solvent can be understood as a two-step process: the breaking of the solute's crystal lattice and the solvation of the solute molecules by the solvent molecules. The overall process is governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. Thermodynamic models, often incorporating factors like fusion enthalpy and activity coefficients, can be used for more quantitative predictions of solubility.[5][6][7]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and simplicity.[8][9] The protocol described below is aligned with guidelines from regulatory bodies like the USP and ICH.[10][11][12]

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[8]

-

Solvent Addition: Accurately add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours). The goal is to reach thermodynamic equilibrium. It is advisable to determine the time to reach equilibrium in a preliminary experiment by taking samples at various time points (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Illustrative Solubility Data for this compound at 25°C

Note: The following data are hypothetical and for illustrative purposes only. They do not represent actual experimental results.

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) |

| Hexane | Non-polar Aliphatic | 0.1 | < 0.1 |

| Toluene | Non-polar Aromatic | 2.4 | 5.2 |

| Dichloromethane | Polar Aprotic | 3.1 | 25.8 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 48.5 |

| Acetone | Polar Aprotic | 5.1 | 155.3 |

| Ethanol | Polar Protic | 5.2 | 95.7 |

| Methanol | Polar Protic | 6.6 | 110.2 |

| Acetonitrile | Polar Aprotic | 6.2 | 130.1 |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |

Interpreting the Results:

The relationship between solvent properties and the measured solubility provides valuable insights into the intermolecular forces driving the dissolution process. By correlating solubility with parameters like the solvent's polarity index, dielectric constant, and hydrogen bonding capacity, a predictive model for the compound's behavior can be developed.

Solubility-Solvent Property Relationship

Caption: Factors influencing the solubility of the target compound in organic solvents.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility profile of this compound. By combining an understanding of its physicochemical properties with a systematic experimental approach like the isothermal shake-flask method, researchers can generate the high-quality data necessary for informed decision-making in process development and formulation. Adherence to established protocols ensures the integrity and reproducibility of the results, forming a solid foundation for subsequent stages of pharmaceutical research and development.

References

- Abildskov, J., O'Connell, J. P., & Stenby, E. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Mohsen-Nia, M., & Modarress, H. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Gray, V. A. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Butakov, N. A., et al. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Echemi. (n.d.). This compound.

- USP-NF. (2013).

- Abildskov, J., et al. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- USP-NF. (2016). <1236> Solubility Measurements.

- ICH. (2019).

- Lund University Publications. (n.d.).

- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.

- European Medicines Agency (EMA). (2020).

- Lead Sciences. (n.d.). This compound.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. uspnf.com [uspnf.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. uspnf.com [uspnf.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to N-(2-Bromo-4,5-difluorophenyl)acetamide: A Strategic Building Block in Modern Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1] N-(2-Bromo-4,5-difluorophenyl)acetamide, a halogenated acetamide derivative, has emerged as a crucial building block for this purpose.[1] Its trifunctional nature—possessing a reactive bromo group for cross-coupling, fluorine substituents for property modulation, and an acetamide moiety for hydrogen bonding interactions or further modification—renders it a highly versatile intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2][3] This guide provides an in-depth analysis of its properties, core reactivity, and proven applications, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is paramount for its effective use in synthesis. This compound is a crystalline solid at room temperature, and its key physical constants are summarized below.[1]

| Property | Value | Source |

| CAS Number | 64695-81-4 | [4][5] |

| Molecular Formula | C₈H₆BrF₂NO | [1][4][5] |

| Molecular Weight | 250.04 g/mol | [1][4] |

| Boiling Point | 323.3 °C | [4] |

| Density | 1.7 g/cm³ | [4] |

| Flash Point | 149.3 °C | [4] |

| Purity | ≥95% (via HPLC) | [1] |

The structural features of this compound give rise to a distinct spectroscopic signature. In ¹H NMR spectroscopy, the aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The methyl protons of the acetamide group will present as a singlet, while the N-H proton will be a broad singlet. The ¹³C NMR will show characteristic shifts for the aromatic carbons, influenced by the strong electron-withdrawing effects of the fluorine and bromine atoms. Infrared (IR) spectroscopy will prominently feature absorption bands corresponding to the N-H stretch and the amide carbonyl (C=O) stretch.

Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its functional groups. The carbon-bromine bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed reactions, allowing for the construction of complex molecular architectures.[1]

1. Suzuki-Miyaura Coupling: This reaction is one of the most powerful and widely used methods for forming C-C bonds, coupling the aryl bromide with a boronic acid or ester.[6][7] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with potentially challenging substrates. The reaction is valued for its mild conditions and tolerance of numerous functional groups.[6][7] The difluoro-substitution pattern of the building block can present unique challenges, such as the potential for rapid deboronation of the boronic acid coupling partner under basic conditions, necessitating carefully optimized or faster reaction protocols.[8]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

2. Buchwald-Hartwig Amination: For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the preeminent method.[9][10] This reaction couples the aryl bromide with a primary or secondary amine.[11] The development of sterically hindered and electron-rich phosphine ligands has dramatically expanded the scope of this transformation, allowing for the coupling of a wide array of amines under relatively mild conditions.[9][12] This is particularly useful for synthesizing derivatives where a nitrogen-containing heterocycle or a substituted amine is required at the 2-position of the difluorophenyl ring.

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[9][12]

Application in Medicinal Chemistry: A Case Study

The true value of a building block is demonstrated through its application in the synthesis of biologically active molecules. This compound and its analogues are key intermediates in the synthesis of various kinase inhibitors. The N-acetylated difluorophenyl moiety can effectively occupy the ATP-binding site of a kinase, forming critical hydrogen bonds, while the fluorine atoms can enhance binding affinity and improve metabolic stability.[2]

For instance, in the synthesis of pyrazolopyrimidine-based kinase inhibitors, this building block can be used as an alkylating agent to introduce the N-(2,4-difluorophenyl)acetamide side chain onto a nitrogen-containing heterocycle, which forms the core of the inhibitor.[2][13]

Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis. Researchers should always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

-

Add 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of this compound with a secondary amine.

Materials:

-

This compound (1.0 eq)

-

Secondary amine (e.g., Morpholine) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.

-

Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous toluene, followed by this compound, the secondary amine, and finally sodium tert-butoxide.

-

Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours, stirring vigorously. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue via flash column chromatography to afford the desired N-aryl amine product.

Sources

- 1. This compound|CAS 64695-81-4 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [stage0.myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Untapped Potential: A Technical Guide to the Biological Activity of N-(2-Bromo-4,5-difluorophenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Halogenated Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The N-(2-Bromo-4,5-difluorophenyl)acetamide core presents a particularly intriguing starting point for the development of novel therapeutic agents. This guide delves into the potential biological activities of derivatives of this scaffold, offering a technical exploration of their synthesis, proposed mechanisms of action, and detailed protocols for their evaluation.

The parent compound, this compound, is recognized as a valuable pharmaceutical intermediate, particularly in the synthesis of antibacterials.[1][2] The presence of a bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the difluorophenyl moiety can enhance metabolic stability and binding affinity of target molecules.[2] This unique combination of features suggests that derivatives of this core could exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, similar to other classes of acetamide derivatives.[3][4][5]

This document serves as a roadmap for researchers looking to explore the therapeutic potential of this promising class of compounds. By providing a synthesis of existing knowledge on related structures and detailed, actionable experimental protocols, we aim to accelerate the discovery and development of novel drug candidates based on the this compound scaffold.

Synthetic Strategies: Building a Diverse Chemical Library

The generation of a library of this compound derivatives is the first critical step in exploring their biological potential. The core structure allows for diversification at several key positions. A common and effective method for synthesizing the parent compound involves the acylation of 2-bromo-4,5-difluoroaniline with acetyl chloride or acetic anhydride. Derivatives can then be synthesized through modifications of the acetamide group or by substitution of the bromine atom.

Experimental Protocol: Synthesis of this compound Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from a carboxylic acid and the parent aniline.

Materials:

-

2-Bromo-4,5-difluoroaniline

-

Substituted carboxylic acid

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted carboxylic acid (1.2 equivalents) in anhydrous DMF, add COMU (1.2 equivalents) and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add 2-Bromo-4,5-difluoroaniline (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of this compound derivatives.

Potential Biological Activity I: Antimicrobial Properties

The classification of the parent compound as an intermediate for antibacterials provides a strong rationale for investigating the antimicrobial properties of its derivatives.[1] Halogenated aromatic compounds are known to exhibit antimicrobial activity, and the acetamide functional group is a common feature in many antimicrobial drugs.

Proposed Mechanism of Action: While the precise mechanism for this class of compounds is yet to be determined, potential mechanisms could involve the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with nucleic acid or protein synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing

The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Biological Activity II: Anticancer Activity

Numerous studies have reported the anticancer properties of various acetamide derivatives.[5][6][7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The this compound scaffold, with its potential for diverse functionalization, represents a promising starting point for the development of novel anticancer agents.

Proposed Mechanism of Action: The anticancer activity of acetamide derivatives can be mediated through various pathways, including the induction of apoptosis via caspase activation, inhibition of key kinases involved in cell cycle progression, or disruption of microtubule dynamics.

Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Synthesized this compound derivatives

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

MTT solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Potential Biological Activity III: Anti-inflammatory Properties

Acetamide derivatives have also been investigated for their anti-inflammatory potential.[3][5][8] Inflammation is a key pathological feature of many chronic diseases, and the development of new anti-inflammatory agents is of significant interest.

Proposed Mechanism of Action: The anti-inflammatory effects of acetamide derivatives may be attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the suppression of pro-inflammatory cytokine production.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Synthesized this compound derivatives

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Data Presentation

To facilitate the comparison of biological activity across a series of synthesized derivatives, it is crucial to present the data in a clear and organized manner. The following tables provide templates for summarizing the results of the proposed biological assays.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1a | -CH₃ | ||

| 1b | -C₂H₅ | ||

| 1c | -Ph | ||

| Control | Ampicillin |

Table 2: Anticancer Activity of this compound Derivatives

| Compound ID | R-Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. PC-3 |

| 2a | -CH₃ | ||

| 2b | -C₂H₅ | ||

| 2c | -Ph | ||

| Control | Doxorubicin |

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | R-Group | NO Inhibition IC₅₀ (µM) |

| 3a | -CH₃ | |

| 3b | -C₂H₅ | |

| 3c | -Ph | |

| Control | Dexamethasone |

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While this guide has focused on its potential antimicrobial, anticancer, and anti-inflammatory activities based on the known properties of related acetamide derivatives, the full spectrum of its biological potential remains to be explored.

Future research should focus on the synthesis and screening of a diverse library of derivatives to establish clear structure-activity relationships (SAR). Promising lead compounds should then be subjected to more extensive in vitro and in vivo studies to elucidate their mechanisms of action and evaluate their therapeutic efficacy and safety profiles. The strategic exploration of this chemical space is a promising avenue for the discovery of next-generation therapeutics.

References

- This compound - Echemi. [URL: https://www.echemi.com/products/pd20180628160555353.html]

- Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives - Journal of China Pharmaceutical University. [URL: http://xbyw.cpu.edu.cn/EN/Y2012/V43/I1/16]

- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948957/]

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - MDPI. [URL: https://www.mdpi.com/1420-3049/15/3/2028]

- This compound - Active Biopharma. [URL: https://www.activebiopharma.com/abp022273]

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8268758/]

- (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - ResearchGate. [URL: https://www.researchgate.

- Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20336030/]

- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25197642/]

- Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24081829/]

- (PDF) Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - ResearchGate. [URL: https://www.researchgate.

- This compound - Benchchem. [URL: https://www.benchchem.com/product/b1367411]

- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/19/9/14583]

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3848203/]

- New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4910246/]

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/2-(4-Fluorophenyl)-N-phenylacetamide-Derivatives-as-Aliabadi-Andisheh/71787889e2e6669f583569476b7720d20d6f4705]

- N-(4-bromo-3,5-difluorophenyl)acetamide | C8H6BrF2NO | CID 2773280 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773280]

- Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1655]

- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945415/]

- Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31727451/]

- Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives - Natural Sciences Publishing. [URL: https://www.natscipub.org/abstract.php?id=jchps-2015-03-004]

- N-(2-bromo-4-fluorophenyl)acetamide | C8H7BrFNO | CID 688184 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/688184]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound|CAS 64695-81-4 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Fluorinated Building Blocks in Drug Design

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique electronic properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles in ways that are often beneficial for potency, selectivity, and metabolic stability.[1] This guide provides an in-depth analysis of the multifaceted roles of fluorinated building blocks in drug design, moving beyond a simple recitation of effects to explore the underlying causality behind these strategic choices. We will examine fluorine's impact on metabolic stability, receptor binding affinity, lipophilicity, and pKa, supported by mechanistic insights, quantitative data, and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine to overcome common challenges in drug discovery.

Introduction: The Rise of the "Magic Bullet" Atom